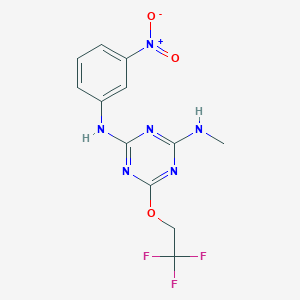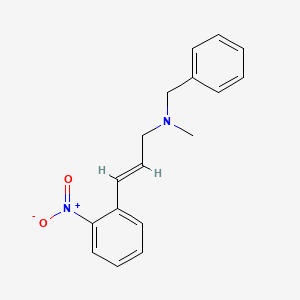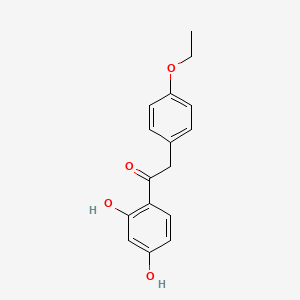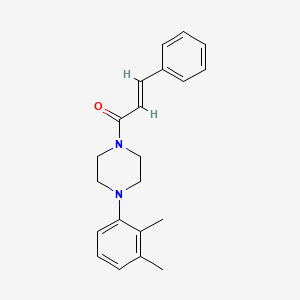
N-methyl-N'-(3-nitrophenyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N'-(3-nitrophenyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine, commonly referred to as NTMTD, is a chemical compound that has gained significant attention in scientific research. NTMTD is a member of the triazine family and has been found to exhibit potent biological activity.
Mécanisme D'action
The exact mechanism of action of NTMTD is not fully understood. However, it has been found to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. These enzymes play a crucial role in cell growth and division, making them attractive targets for cancer therapy.
Biochemical and physiological effects:
NTMTD has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells by arresting the cell cycle. Additionally, NTMTD has been found to modulate the immune response and reduce inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of NTMTD is its potent biological activity, making it a valuable tool for scientific research. However, its high toxicity and limited solubility can pose challenges in lab experiments. Additionally, the exact mechanism of action of NTMTD is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for the research of NTMTD. One potential direction is the development of NTMTD-based cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of NTMTD and its potential use in the treatment of inflammatory diseases. Finally, the synthesis of NTMTD analogs with improved solubility and reduced toxicity could lead to the development of more effective treatments.
In conclusion, NTMTD is a chemical compound that has gained significant attention in scientific research due to its potent biological activity. Its potential use in cancer therapy and the treatment of inflammatory diseases makes it an attractive candidate for further research. However, its high toxicity and limited solubility can pose challenges in lab experiments, and further research is needed to fully understand its mechanism of action.
Méthodes De Synthèse
NTMTD can be synthesized through a multi-step process that involves the reaction of 3-nitroaniline with methyl chloroformate, followed by the reaction with 2,2,2-trifluoroethanol and finally, the reaction with 2,4,6-triamino-1,3,5-triazine. The final product is obtained through purification and isolation.
Applications De Recherche Scientifique
NTMTD has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. Additionally, NTMTD has been found to modulate the immune response and reduce inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
4-N-methyl-2-N-(3-nitrophenyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N6O3/c1-16-9-18-10(20-11(19-9)24-6-12(13,14)15)17-7-3-2-4-8(5-7)21(22)23/h2-5H,6H2,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCMGAZXDNUMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)OCC(F)(F)F)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethoxy)-4-(3-nitrophenylamino)-6-(methylamino)-1,3,5-triazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5695787.png)



![4-({[(2-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5695804.png)

![1-ethyl-4-({[(2-phenylethyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5695823.png)
![N-(2-phenylethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5695832.png)
![[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5695835.png)
![{[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetic acid](/img/structure/B5695849.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B5695865.png)
![ethyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5695873.png)
![methyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5695886.png)
